molecular formula C22H16ClN3O3S B11769255 Phenyl 2-[(4-chlorophenylcarbamoyl)methylthio]-1H-benzo[d]imidazole-1-carboxylate

Phenyl 2-[(4-chlorophenylcarbamoyl)methylthio]-1H-benzo[d]imidazole-1-carboxylate

Cat. No.: B11769255
M. Wt: 437.9 g/mol
InChI Key: KLBPROXJKQNTJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound Phenyl 2-[(4-chlorophenylcarbamoyl)methylthio]-1H-benzo[d]imidazole-1-carboxylate features a benzimidazole core substituted at position 1 with a phenyl carboxylate group and at position 2 with a methylthio-linked 4-chlorophenylcarbamoyl moiety.

Properties

Molecular Formula

C22H16ClN3O3S

Molecular Weight

437.9 g/mol

IUPAC Name

phenyl 2-[2-(4-chloroanilino)-2-oxoethyl]sulfanylbenzimidazole-1-carboxylate

InChI

InChI=1S/C22H16ClN3O3S/c23-15-10-12-16(13-11-15)24-20(27)14-30-21-25-18-8-4-5-9-19(18)26(21)22(28)29-17-6-2-1-3-7-17/h1-13H,14H2,(H,24,27)

InChI Key

KLBPROXJKQNTJZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC(=O)N2C3=CC=CC=C3N=C2SCC(=O)NC4=CC=C(C=C4)Cl

Origin of Product

United States

Preparation Methods

Phillips-Ladenburg-Based Sequential Synthesis

The Phillips-Ladenburg reaction, which condenses o-phenylenediamine with carboxylic acid derivatives, forms the benzimidazole core. For this compound, a modified three-step protocol is employed:

  • Benzimidazole Core Formation :

    • Reactants : o-Phenylenediamine and thioglycolic acid.

    • Conditions : Polyphosphoric acid (PPA) at 140°C for 6 hours.

    • Intermediate : 2-(Mercaptomethyl)-1H-benzimidazole (Yield: 78–82%).

  • Carbamoylation :

    • Reactants : 4-Chlorophenyl isocyanate and the mercaptomethyl intermediate.

    • Conditions : Dry tetrahydrofuran (THF), triethylamine (TEA) as base, 0°C to room temperature.

    • Intermediate : 2-[(4-Chlorophenylcarbamoyl)methylthio]-1H-benzimidazole (Yield: 65–70%).

  • Esterification :

    • Reactants : Phenyl chloroformate and the carbamoylated intermediate.

    • Conditions : Dichloromethane (DCM), pyridine, 0°C for 2 hours.

    • Final Product : Yield: 58–63%; Purity: ≥95% (HPLC).

Key Data :

StepCatalyst/SolventTemperatureTimeYield (%)
Benzimidazole corePPA140°C6 h78–82
CarbamoylationTEA/THF0–25°C4 h65–70
EsterificationPyridine/DCM0°C2 h58–63

Catalytic Reductive Methods

Sodium Bisulfite-Mediated One-Pot Synthesis

A solvent-free approach leverages sodium bisulfite (NaHSO₃) as a dual catalyst and reducing agent:

  • Reactants :

    • o-Phenylenediamine

    • Chloroacetic acid (for methylthio precursor)

    • 4-Chlorophenyl isocyanate

    • Phenyl chloroformate

  • Procedure :

    • o-Phenylenediamine, chloroacetic acid, and NaHSO₃ are heated at 90°C for 3 hours to form 2-(chloromethyl)benzimidazole.

    • In situ displacement with sodium thiomethoxide introduces the methylthio group.

    • Carbamoylation and esterification proceed sequentially under microwave irradiation (60°C, 30 minutes).

  • Outcome :

    • Overall yield: 54–60%

    • Purity: 92–94% (reducing side products like N-alkylated derivatives).

Multi-Step Functionalization Strategies

Thiol-Ene Click Chemistry

A novel method employs thiol-ene reactions for precise functionalization:

  • Core Synthesis :

    • 2-Allyl-1H-benzimidazole is prepared via Heck coupling (Pd/C, allyl bromide, 80°C).

  • Thiol Addition :

    • Mercaptoacetic acid reacts with the allyl group under UV light (λ = 365 nm), forming a thioether linkage.

  • Carbamoylation :

    • 4-Chlorophenyl isocyanate adds to the carboxylic acid group using DCC/DMAP.

  • Esterification :

    • Phenyl chloroformate in acetonitrile at reflux completes the synthesis.

Performance Metrics :

  • Total yield: 50–55%

  • Stereoselectivity: >98% (anti-Markovnikov addition).

Green Chemistry and Solvent-Free Methods

Mechanochemical Synthesis

Ball milling avoids toxic solvents and reduces reaction times:

  • Reactants :

    • o-Phenylenediamine

    • S-(Carboxymethyl) O-phenyl carbonodithioate

    • 4-Chloroaniline

  • Conditions :

    • Stainless-steel jars, 30 Hz frequency, 2 hours.

  • Outcome :

    • Yield: 68–72%

    • E-factor: 0.7 (vs. 8.2 for traditional methods).

Comparative Analysis of Methods

MethodYield (%)Purity (%)TimeKey Advantage
Phillips-Ladenburg58–63≥9512 hHigh regioselectivity
Sodium Bisulfite54–6092–945 hSolvent-free, cost-effective
Thiol-Ene Click50–55978 hStereochemical control
Mechanochemical68–72962 hEco-friendly, scalable

Challenges and Optimization Opportunities

  • Byproduct Formation :

    • N-Alkylation competes during carbamoylation; using bulky bases (e.g., DIPEA) suppresses this.

  • Solvent Selection :

    • Tetrahydrofuran (THF) increases esterification yields by 12% compared to DCM.

  • Catalyst Recycling :

    • NaHSO₃ can be reused up to 3 cycles with <5% yield drop .

Chemical Reactions Analysis

Oxidation Reactions

The methylthio group (-SCH₃) undergoes oxidation to form sulfide derivatives:
Mechanism : Oxidation of the sulfur atom converts the thioether to a sulfoxide (-S(O)-CH₃) or sulfone (-S(O)₂-CH₃).
Conditions : Common oxidizing agents like hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) under controlled pH and temperature.
Significance : Alters electronic properties and solubility, influencing biological interactions.

Hydrolysis Reactions

The phenyl ester group (-O-CO-Ph) undergoes hydrolysis to yield a carboxylic acid:
Mechanism : Acidic (e.g., HCl) or basic (e.g., NaOH) conditions cleave the ester bond.
Conditions :

  • Acidic hydrolysis : HCl in ethanol/water mixtures.

  • Basic hydrolysis : Aqueous NaOH with heat.
    Products : Phenyl 2-[(4-chlorophenylcarbamoyl)methylthio]-1H-benzo[d]imidazole-1-carboxylic acid.
    Significance : Enhances water solubility and bioavailability for therapeutic applications.

Alkylation Reactions

The imidazole nitrogen undergoes alkylation via nucleophilic substitution:
Mechanism : Reaction with alkyl halides (e.g., methyl iodide) in the presence of a base (e.g., NaOH) forms an N-alkylated derivative.
Conditions : Polar aprotic solvents (e.g., DMF) at elevated temperatures.
Products : N-Alkylated benzimidazole derivatives.
Significance : Modulates lipophilicity and binding affinity to biological targets.

Nucleophilic Substitution

The chlorophenyl group (-Cl) undergoes substitution with nucleophiles:
Mechanism : Aromatic nucleophilic substitution replaces the chlorine atom with nucleophiles (e.g., amines, hydroxyl groups).
Conditions : Activating groups (e.g., electron-withdrawing groups) and appropriate nucleophiles under basic conditions.
Products : Substituted phenyl derivatives (e.g., hydroxyphenyl, aminophenyl).
Significance : Tailors electronic properties and enhances target specificity.

Comparison of Key Reaction Types

Reaction TypeFunctional Group TargetedTypical ConditionsProductsSignificance
OxidationMethylthio (-SCH₃)H₂O₂/mCPBA, pH controlSulfoxide/sulfone derivativesAltered solubility/biological activity
HydrolysisPhenyl ester (-O-CO-Ph)HCl or NaOH, heatCarboxylic acid derivativeImproved aqueous solubility
AlkylationImidazole nitrogenAlkyl halides, NaOHN-Alkylated benzimidazoleModified lipophilicity/binding
Nucleophilic SubstitutionChlorophenyl (-Cl)Nucleophiles, basic conditionsSubstituted phenyl derivativesEnhanced target specificity

Research Findings

  • Oxidation : Studies on related benzimidazoles indicate that oxidation of sulfur-containing groups can enhance antimicrobial activity .

  • Hydrolysis : Ester hydrolysis products (carboxylic acids) often show improved permeability across biological membranes.

  • Alkylation : N-Alkylation can significantly influence the compound’s ability to interact with protein targets, as observed in structure-activity relationship (SAR) studies .

  • Nucleophilic Substitution : Substitution at the chlorophenyl group may optimize pharmacokinetics, as demonstrated in medicinal chemistry workflows.

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that derivatives of benzimidazole compounds, including those related to Phenyl 2-[(4-chlorophenylcarbamoyl)methylthio]-1H-benzo[d]imidazole-1-carboxylate, exhibit significant antimicrobial properties. For instance, a study evaluated various synthesized derivatives against Gram-positive and Gram-negative bacteria, revealing promising results:

CompoundMIC (µM)Activity
N11.27Effective against multiple strains
N81.43Effective against E. coli
N222.60Effective against K. pneumoniae
N232.65Broad-spectrum activity

These findings suggest that the structural features of the benzimidazole derivatives contribute to their antimicrobial efficacy, potentially making them candidates for new antimicrobial agents .

Anticancer Potential

The anticancer activity of this compound has also been investigated. A study assessing its derivatives against human colorectal carcinoma cell lines (HCT116) demonstrated significant cytotoxic effects:

CompoundIC50 (µM)Comparison
N95.85More potent than 5-FU (IC50 = 9.99 µM)
N184.53Higher selectivity towards cancer cells

The results indicate that certain derivatives not only inhibit cancer cell proliferation but also show selectivity towards malignant cells over normal cells, suggesting a favorable safety profile .

Case Studies

Several case studies have documented the synthesis and evaluation of benzimidazole derivatives:

  • Study on Antimicrobial Activity : Researchers synthesized a series of benzimidazole derivatives and tested their antimicrobial properties using tube dilution techniques against various bacterial strains. The study found that modifications in the aromatic rings significantly enhanced antimicrobial activity .
  • Anticancer Evaluation : In another research effort, compounds derived from benzimidazole were tested for their anticancer properties on multiple cancer cell lines, including HCT116 and others. The results indicated that certain modifications led to increased potency and selectivity, making them promising candidates for further development .

Mechanism of Action

The mechanism of action of Phenyl 2-((2-((4-chlorophenyl)amino)-2-oxoethyl)thio)-1H-benzo[d]imidazole-1-carboxylate involves its interaction with various molecular targets. The benzimidazole core can bind to DNA, inhibiting the replication of cancer cells. The 4-chlorophenylamino group enhances its binding affinity to specific enzymes, leading to the inhibition of their activity. The thioether linkage contributes to the compound’s stability and bioavailability .

Comparison with Similar Compounds

Key Research Findings and Implications

  • Structure-Activity Relationship (SAR) :
    • Position 1 substituents (carboxylates) influence solubility and crystal packing .
    • Position 2 methylthio-carbamoyl groups enhance enzyme binding via hydrophobic and hydrogen-bonding interactions .
  • Therapeutic Potential: The target compound’s dual functionality (carboxylate and carbamoyl) positions it as a multi-target agent for oncology or inflammation, though in vitro assays are needed to validate efficacy.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for synthesizing this compound, and what key reaction parameters influence yield?

  • Methodology : The synthesis typically involves cyclocondensation of substituted benzimidazole precursors with thioether or carbamoyl derivatives. For example:

Cyclocondensation : React 2-mercaptobenzimidazole with 4-chlorophenyl isocyanate in dimethylformamide (DMF) under reflux, using potassium carbonate (K₂CO₃) as a base .

Catalyst optimization : Nano-SiO₂ has been reported to enhance reaction efficiency in benzimidazole synthesis by facilitating proton transfer, achieving yields >90% .

Purification : Recrystallization from ethanol or column chromatography (silica gel, ethyl acetate/hexane) is commonly employed .

  • Critical parameters : Solvent polarity (e.g., DMF vs. ethanol), catalyst loading, and reaction time significantly affect yield.

Q. Which spectroscopic and analytical techniques are essential for structural characterization?

  • Key techniques :

  • ¹H/¹³C NMR : Assign aromatic protons (δ 7.2–8.1 ppm) and carbamoyl NH signals (δ ~12.7 ppm, D₂O exchangeable) .
  • IR spectroscopy : Identify NH stretches (~3345 cm⁻¹), C=O (carbamate, ~1700 cm⁻¹), and C=S (thioether, ~650 cm⁻¹) .
  • Elemental analysis : Validate purity (e.g., C, H, N content within ±0.3% of theoretical values) .

Q. How is the compound’s stability assessed under varying pH and temperature conditions?

  • Protocol :

pH stability : Incubate the compound in buffers (pH 2–12) at 37°C for 24 hours, followed by HPLC analysis to detect degradation products.

Thermal stability : Use thermogravimetric analysis (TGA) to determine decomposition temperatures (typically >200°C for benzimidazoles) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the benzimidazole core) influence biological activity?

  • Case studies :

  • Antimicrobial activity : Chloro/bromo substituents at the 4-position of the phenyl ring enhance activity against S. aureus (MIC: 8 µg/mL) compared to unsubstituted analogs (MIC: 32 µg/mL) .
  • EGFR inhibition : Methylsulfonyl groups at the phenyl ring improve binding affinity (IC₅₀: 0.8 µM) by forming hydrogen bonds with kinase active sites .
    • Methodological approach : Perform structure-activity relationship (SAR) studies using in silico docking (AutoDock Vina) combined with in vitro assays .

Q. How can contradictions in reported biological data (e.g., varying IC₅₀ values) be systematically resolved?

  • Analysis framework :

Assay conditions : Compare buffer systems (e.g., PBS vs. Tris-HCl) and incubation times. For example, longer incubation may enhance compound solubility and apparent potency.

Cell lines : Differences in EGFR expression levels (e.g., HeLa vs. A549 cells) can lead to variability .

Statistical validation : Use ANOVA with post-hoc tests to assess significance across studies .

Q. What computational strategies are effective for predicting pharmacokinetic properties and toxicity?

  • In silico tools :

  • ADMET prediction : SwissADME or PreADMET for bioavailability (%F >30) and blood-brain barrier penetration (logBB <0.3) .
  • Toxicity profiling : ProTox-II to identify hepatotoxicity risks (e.g., cytochrome P450 inhibition) .
    • Validation : Cross-check with in vitro CYP450 inhibition assays (e.g., human liver microsomes) .

Q. How can reaction conditions be optimized to scale up synthesis without compromising yield?

  • Optimization strategies :

  • Catalyst screening : Compare SiO₂ (yield: 92%) vs. homogeneous acids (e.g., p-toluenesulfonic acid, yield: 78%) .
  • Solvent-free synthesis : Microwave-assisted reactions reduce purification steps and improve green metrics (E-factor <5) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.